molecular formula C12H14IN3O2 B14908326 tert-butyl 3-iodo-1H-indazol-5-ylcarbamate

tert-butyl 3-iodo-1H-indazol-5-ylcarbamate

Cat. No.: B14908326
M. Wt: 359.16 g/mol
InChI Key: KBCSQTARTCMKGN-UHFFFAOYSA-N
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Description

tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate can be synthesized from tert-butyl(1-H-indazol-5-yl)carbamate. The synthesis involves the iodination of the indazole ring. The reaction typically uses iodine and potassium hydroxide in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

While specific industrial production methods for tert-butyl (3-iodo-1H-indazol-5-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Iodination: Iodine and potassium hydroxide in DMF.

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Major Products

Scientific Research Applications

tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-iodo-1H-indazol-5-yl)carbamate is not fully understood. as an indazole derivative, it may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the iodine substituent on the indazole ring. This combination allows for versatile chemical modifications and potential biological activities, making it a valuable compound in research and development .

Properties

Molecular Formula

C12H14IN3O2

Molecular Weight

359.16 g/mol

IUPAC Name

tert-butyl N-(3-iodo-2H-indazol-5-yl)carbamate

InChI

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)14-7-4-5-9-8(6-7)10(13)16-15-9/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

KBCSQTARTCMKGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(NN=C2C=C1)I

Origin of Product

United States

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